2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole” is a chemical compound with the linear formula C10H11N3O2 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzimidazole core with three methyl groups and a nitro group attached. The exact positions of these groups can be determined by NMR spectroscopy .Scientific Research Applications
Nitroheterocyclic Compounds in Medicine
Nitroheterocyclic compounds, which include various 5- and 2-nitroimidazoles and 5-nitrofurans, are recognized for their therapeutic potential against a range of protozoan and bacterial infections in humans and animals. These compounds have been explored for their chemical, chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties, including mechanisms of action and resistance in certain parasitic protozoa (Raether & Hänel, 2003).
Antiparasitic Properties
Research on 6-nitro- and 6-amino-benzothiazoles has revealed significant in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. The effectiveness of these compounds is closely linked to their chemical structure, particularly the substituents in the 2-position. These findings highlight the potential of nitroheterocyclic compounds, including 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole derivatives, in the treatment of parasitic infections (Delmas et al., 2002).
Anticancer Activity
The synthesis of benzothiazole derivatives has led to the discovery of compounds with moderate in vitro anticancer activity. The structure-activity relationship studies of these compounds have provided insights into their potential mechanisms of action, such as the inhibition of ERK phosphorylation in cancer cell lines, demonstrating the utility of nitroheterocyclic compounds in cancer research (Song et al., 2005).
Properties
IUPAC Name |
2,5,6-trimethyl-4-nitro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-8-9(12-7(3)11-8)10(6(5)2)13(14)15/h4H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUPEWYRPIWRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.